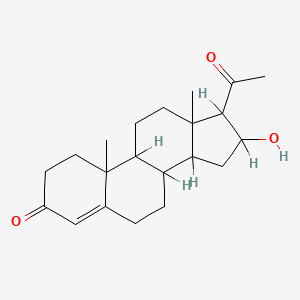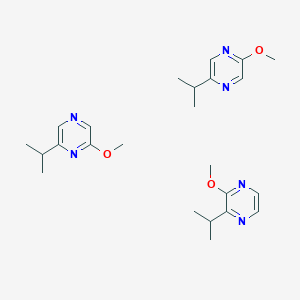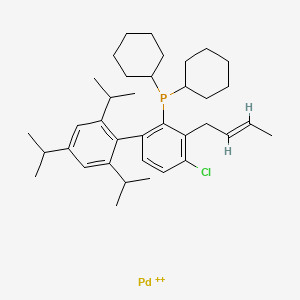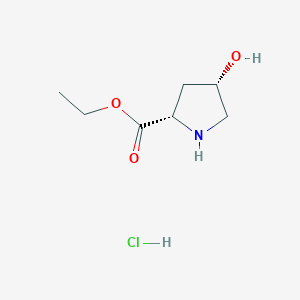
L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its unique stereochemistry and functional groups that make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the diastereoselective synthesis of cis-(2S,4S)-4-hydroxyprolines, which can be achieved through a tightly bound chelation-controlled transition state formed during the 5-exo-tet ring closure reaction . This method ensures high diastereoselectivity and yields the desired enantiomerically pure compound.
Industrial Production Methods: Industrial production of L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods are commonly employed to achieve high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions: L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and ethoxycarbonyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can lead to the formation of an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as an important intermediate in the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals . In medicine, it is used in the development of drugs for various diseases, including antiviral and anticancer agents . Additionally, it finds applications in the industry for the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. For example, it can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- include other chiral pyrrolidine derivatives such as (2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride and (2S,4R)-methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride .
Uniqueness: What sets L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds.
Properties
IUPAC Name |
ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-3-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSZDXMSRXWJV-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142347-82-8 |
Source


|
| Record name | L-Proline, 4-hydroxy-, ethyl ester, hydrochloride (1:1), (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142347-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
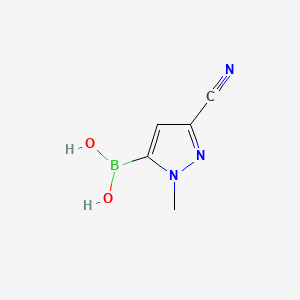
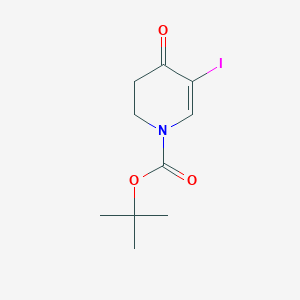
![[cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol](/img/structure/B8256247.png)
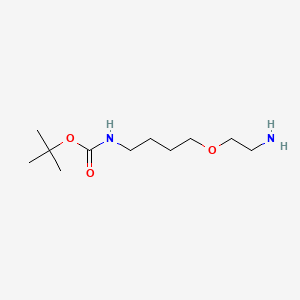
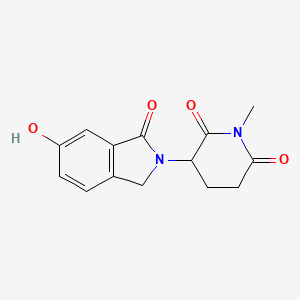
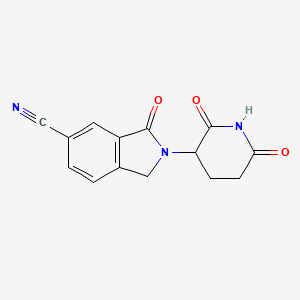
![Tert-butyl 2-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B8256277.png)
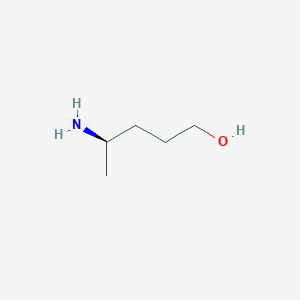
![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B8256290.png)
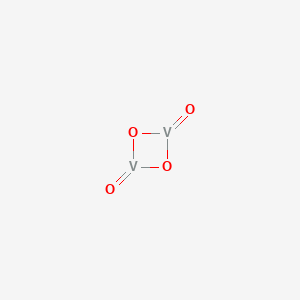
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B8256302.png)
